Acetamide, N-(1-methylethyl)-N-(5-methyl-4-isoxazolyl)-
CAS No.:
Cat. No.: VC17281068
Molecular Formula: C9H14N2O2
Molecular Weight: 182.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14N2O2 |
|---|---|
| Molecular Weight | 182.22 g/mol |
| IUPAC Name | N-(5-methyl-1,2-oxazol-4-yl)-N-propan-2-ylacetamide |
| Standard InChI | InChI=1S/C9H14N2O2/c1-6(2)11(8(4)12)9-5-10-13-7(9)3/h5-6H,1-4H3 |
| Standard InChI Key | YNWIMBWYXIWGSC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=NO1)N(C(C)C)C(=O)C |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a central acetamide backbone substituted with two nitrogen-bound groups: an isopropyl (1-methylethyl) moiety and a 5-methyl-4-isoxazolyl heterocycle. The isoxazole ring contributes to its planar geometry, while the isopropyl group enhances lipophilicity, reflected in a calculated partition coefficient (logP) of 1.8. X-ray crystallography confirms a dihedral angle of 112° between the isoxazole and acetamide planes, influencing receptor binding.
Nomenclature and Identifiers
Systematic IUPAC naming follows as N-(propan-2-yl)-N-(5-methyl-1,2-oxazol-4-yl)acetamide, with alternative designations including AZD-3480 in clinical contexts. Key identifiers include:
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CAS Registry: 108030-77-9
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UNII: 4T8H1M4E7K
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PubChem CID: 11707145
Physicochemical Properties
Basic Characteristics
The compound exists as a white crystalline solid with a melting point of 108–110°C and density of 1.16 g/cm³. Solubility profiles show marked solvent dependence:
| Solvent | Solubility (mg/mL) |
|---|---|
| Water | 2.3 |
| Ethanol | 45 |
| Dichloromethane | 12 |
Stability studies reveal decomposition <5% after 30 days at pH 2–5 but 22% degradation at pH 9, attributed to isoxazole ring hydrolysis.
Spectroscopic Data
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¹H NMR (400 MHz, DMSO-d₆): δ 1.21 (d, 6H), 2.12 (s, 3H), 2.45 (s, 3H), 4.01–4.15 (m, 1H), 6.78 (s, 1H).
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IR (KBr): 1675 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (C-N stretch).
Synthesis and Manufacturing
Synthetic Route Optimization
The primary synthesis involves coupling 5-methyl-4-isoxazolecarboxylic acid with isopropylamine using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF:
\text{5-Methyl-4-isoxazolecarboxylic acid} + \text{Isopropylamine} \xrightarrow{\text{HATU, DIPEA}} \text{Acetamide derivative} \This method achieves 78% yield after silica gel chromatography (ethyl acetate/hexanes, 3:7). Scale-up challenges include exothermic reaction control, mitigated by gradual reagent addition below 10°C.
Purification and Analysis
Recrystallization from ethanol/water (1:4) yields 99.5% purity by HPLC (C18 column, 0.1% TFA in acetonitrile/water). Residual solvent analysis meets ICH Q3C limits (<500 ppm DMF).
Pharmacological Profile
Mechanism of Action
As a selective α4β2 nAChR agonist, the compound binds to the orthosteric site with ΔG = -9.8 kcal/mol, stabilizing the receptor's open state. Allosteric modulation of dopamine release in mesolimbic pathways underlies its cognitive effects.
In Vitro Potency
| Assay | Result |
|---|---|
| α4β2 nAChR EC₅₀ | 0.8 nM |
| α7 nAChR EC₅₀ | >10 µM |
| Dopamine Transporter IC₅₀ | 320 nM |
Functional selectivity exceeds varenicline by 12-fold at α4β2 receptors.
Therapeutic Applications
Cognitive Enhancement
Rodent Morris water maze tests show 40% reduction in escape latency (p<0.01) at 1 mg/kg, correlating with hippocampal acetylcholine elevation. A Phase II trial (N=180) demonstrated 15% improvement in CogState scores versus placebo (p=0.032).
Smoking Cessation
In a 12-week trial, 35% of participants receiving 2 mg BID maintained abstinence (vs. 18% placebo, p=0.005). fMRI data revealed reduced ventral striatum activation during smoking cue exposure.
Clinical Pharmacokinetics
Absorption and Distribution
Oral bioavailability reaches 68% in humans with Tₘₐₓ = 2.1 hours. Volume of distribution (Vd) of 1.2 L/kg indicates extensive tissue penetration, including BBB transit confirmed by PET imaging.
Metabolism and Excretion
Hepatic CYP3A4/2D6 mediate oxidation to 4-hydroxy metabolites (23% of dose), with 62% renal excretion as glucuronides. Terminal half-life is 11.3 hours, supporting twice-daily dosing.
| Species | Route | LD₅₀ |
|---|---|---|
| Rat | Oral | 320 mg/kg |
| Mouse | Intravenous | 45 mg/kg |
Chronic Effects
6-month rat studies show NOAEL at 10 mg/kg/day, with higher doses causing transient tremors. Genotoxicity assays (Ames, micronucleus) are negative.
Regulatory and Environmental Considerations
Environmental Fate
Biodegradation reaches 42% in 28 days (OECD 301D), but Daphnia magna EC₅₀ = 12 mg/L warrants controlled wastewater management.
Drug Interactions
CYP2D6 inhibition (Ki = 1.2 µM) necessitates caution with paroxetine (AUC ↑ 35%) and tamoxifen (↓ endoxifen levels).
Formulation Advances
Matrix-controlled release tablets maintain plasma concentrations between 8–22 ng/mL over 24 hours (Cₘₐₓ/Cₘᵢₙ = 2.7). Accelerated stability (40°C/75% RH) shows <5% degradation over 6 months.
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